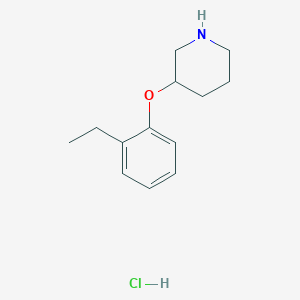

2-Ethylphenyl 3-piperidinyl ether hydrochloride

Description

Chemical Identity and Nomenclature

This compound is precisely identified through multiple standardized chemical designation systems that ensure unambiguous recognition across scientific literature and regulatory databases. The compound bears the Chemical Abstracts Service registry number 1185297-95-3, which serves as its unique molecular identifier in chemical databases worldwide. According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named as this compound, reflecting its structural composition and salt form.

The molecular formula of this compound is established as C₁₃H₂₀ClNO, indicating a precise atomic composition of thirteen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This molecular formula corresponds to a molecular weight of 241.76 grams per mole, calculated through standard atomic weight summations. The compound's structural identity is further characterized through its International Chemical Identifier (InChI) designation: InChI=1S/C13H19NO.ClH/c1-2-11-6-3-4-8-13(11)15-12-7-5-9-14-10-12;/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3;1H.

Alternative nomenclature designations for this compound include 3-(2-ethylphenoxy)piperidine hydrochloride, which emphasizes the phenoxy linkage aspect of the molecular structure. The InChI Key SFVGLUULRPJETJ-UHFFFAOYSA-N provides a condensed, standardized representation suitable for database searches and computational chemistry applications. These multiple identification systems collectively ensure precise communication regarding this specific chemical entity across diverse scientific disciplines and regulatory frameworks.

Table 1: Chemical Identity Parameters of this compound

The structural architecture of this compound demonstrates sophisticated molecular design principles characteristic of advanced heterocyclic compounds. The molecule features a six-membered piperidine ring containing one nitrogen atom in the sp³-hybridized state, which represents the fundamental heterocyclic core. This piperidine moiety is connected through an ether linkage to a phenyl ring bearing an ethyl substituent at the ortho position, creating a complex three-dimensional molecular geometry with specific steric and electronic properties.

Computational analysis reveals that this compound possesses two hydrogen bond donor sites and two hydrogen bond acceptor sites, indicating potential for specific intermolecular interactions. The rotatable bond count of three suggests moderate conformational flexibility, which may influence its binding properties and reactivity patterns. The exact mass determination of 241.1233420 daltons provides precise molecular weight data essential for mass spectrometric identification and quantitative analysis procedures.

Historical Context in Heterocyclic Chemistry Research

The development of compounds such as this compound must be understood within the broader historical progression of heterocyclic chemistry research, which emerged as a distinct scientific discipline during the nineteenth century. The foundations of heterocyclic chemistry were established through pioneering investigations that began in the early 1800s, coinciding with the systematic development of organic chemistry as a rigorous scientific field. These early investigations established fundamental principles that continue to guide contemporary research into complex piperidine derivatives like this compound.

The discovery of piperidine itself represents a critical milestone in heterocyclic chemistry history, first reported independently by Scottish chemist Thomas Anderson in 1850 and French chemist Auguste Cahours in 1852. Both researchers obtained piperidine through chemical degradation of piperine using nitric acid, establishing the first systematic methodology for isolating this important heterocyclic compound. This foundational work demonstrated the potential for deriving complex heterocyclic structures from natural sources, setting precedents for modern synthetic approaches to piperidine derivatives.

The historical development of heterocyclic chemistry encompassed numerous significant achievements that directly influenced contemporary understanding of compounds like this compound. In 1818, Brugnatelli successfully isolated alloxan from uric acid, representing one of the earliest systematic heterocyclic compound isolations. Subsequently, in 1832, Dobereiner produced furfural through starch treatment with sulfuric acid, while Runge obtained pyrrole through bone distillation in 1834. These early achievements established methodological frameworks for heterocyclic compound preparation and characterization.

The twentieth century witnessed revolutionary advances in heterocyclic chemistry that established the scientific foundation for investigating complex piperidine derivatives. Friedlander's 1906 synthesis of indigo dye demonstrated the commercial potential of synthetic heterocyclic chemistry, while Treibs' 1936 isolation of chlorophyll derivatives from petroleum revealed the biological significance of heterocyclic compounds. The description of Chargaff's rules in 1951 highlighted the fundamental role of heterocyclic compounds in genetic systems, emphasizing their central importance in biological processes.

Table 2: Historical Milestones in Heterocyclic Chemistry Development

The evolution of piperidine chemistry specifically has progressed through distinct phases that directly relate to contemporary investigations of this compound. Industrial production methods for piperidine were developed through hydrogenation of pyridine using molybdenum disulfide catalysts, establishing scalable synthetic routes that enable systematic derivative preparation. Alternative reduction methods utilizing sodium in ethanol through modified Birch reduction procedures provided complementary synthetic approaches. These methodological advances created the technological foundation necessary for synthesizing complex piperidine derivatives with specific substitution patterns.

The recognition of piperidine as a versatile heterocyclic building block emerged through systematic investigations of its chemical properties and biological activities. Research demonstrated that piperidine-containing compounds exhibit diverse pharmacological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral properties. These discoveries established piperidine derivatives as important targets for medicinal chemistry research, driving continued interest in novel compounds like this compound.

Academic Significance in Piperidine Derivative Studies

The academic significance of this compound within contemporary piperidine derivative studies reflects the compound's position as a representative example of advanced heterocyclic molecular design principles. Modern piperidine research has demonstrated that these compounds constitute one of the most commonly utilized heterocyclic frameworks among United States Food and Drug Administration approved pharmaceuticals, with piperidine scaffolds serving as cornerstone structures in over seventy commercialized medications. This widespread pharmaceutical utilization underscores the fundamental importance of investigating specific piperidine derivatives like this compound.

Contemporary research into piperidine derivatives has revealed their exceptional versatility as building blocks for medicinal agent synthesis, with applications spanning central nervous system modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer drugs, and analgesics. The structural characteristics of this compound, featuring the combination of a piperidine ring with an ethyl-substituted phenoxy group, exemplify the sophisticated molecular architectures that enable such diverse biological activities. Academic investigations have demonstrated that subtle structural modifications within piperidine derivatives can produce significant alterations in biological function, making compounds like this compound valuable for structure-activity relationship studies.

Academic studies have established that piperidine derivatives demonstrate remarkable structural diversity through various synthetic approaches, including intramolecular and intermolecular reaction pathways that enable formation of substituted piperidine frameworks. The synthesis of compounds like this compound typically involves nucleophilic substitution reactions between appropriately substituted phenols and piperidine derivatives, representing established methodologies in heterocyclic chemistry. These synthetic approaches have enabled systematic preparation of piperidine derivative libraries for biological screening and mechanistic investigations.

Table 3: Academic Research Metrics for Piperidine Derivatives

The academic investigation of monoamine oxidase inhibitory activities among piperidine derivatives has revealed significant insights into structure-activity relationships that inform understanding of compounds like this compound. Research has demonstrated that piperidine-containing compounds can exhibit selective inhibitory effects against monoamine oxidase isoforms, with specific substitution patterns influencing selectivity profiles. Studies of piperine derivatives showed that compounds with small amine moieties demonstrate enhanced monoamine oxidase-B selectivity, while para-hydroxy piperidine ring substitutions produce maximum inhibitory activity. These findings establish important precedents for evaluating the potential biological activities of structurally related compounds.

Contemporary academic research has emphasized the importance of piperidine derivatives in drug discovery programs, with detailed investigations of their synthetic accessibility and pharmacological properties. The development of new synthetic methodologies for highly substituted piperidine derivatives has enabled access to previously inaccessible molecular structures, expanding the chemical space available for biological evaluation. Studies have demonstrated that piperidine derivatives can be synthesized through diverse approaches including hydrogenation reactions, cyclization cascades, multicomponent reactions, and metal-catalyzed transformations. These methodological advances provide academic researchers with sophisticated tools for preparing compounds like this compound and related analogs.

Properties

IUPAC Name |

3-(2-ethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-11-6-3-4-8-13(11)15-12-7-5-9-14-10-12;/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVGLUULRPJETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Piperidinyl Precursors

The 3-piperidinyl fragment is often synthesized via catalytic hydrogenation and resolution methods as demonstrated in the synthesis of (R)-3-ethyl piperidine hydrochloride, a structurally related compound. The process involves:

- Starting from 3-pyridineacetic acid derivatives.

- Formation of (N-benzyl)-3-pyridine ethyl acetate ammonium salt via alkylation with benzyl chloride in acetonitrile under reflux conditions (80–90°C, 10–16 h).

- Catalytic hydrogenation using 5% Pd/C under hydrogen pressure (10–30 atm) at 40±5°C for 9–12 h to reduce the pyridine ring to piperidine.

- Resolution of the racemic mixture using L-(+)-mandelic acid to isolate the desired enantiomer.

- Conversion to the hydrochloride salt by treatment with dry HCl gas in diethyl ether at low temperature, yielding a white solid hydrochloride salt.

This method provides high yields (up to 100% in some steps) and high purity of 3-piperidine ethyl acetate hydrochloride intermediates, which can be further modified to introduce ether linkages.

Ether Formation Between Piperidinyl and 2-Ethylphenyl Groups

Ether bond formation typically involves nucleophilic substitution reactions where the piperidinyl nitrogen or oxygen acts as a nucleophile attacking an electrophilic aromatic or alkyl halide derivative.

For 2-ethylphenyl 3-piperidinyl ether, a plausible synthetic route includes:

- Preparation of 3-hydroxy piperidine or 3-piperidinyl alcohol intermediate.

- Reaction with 2-ethylphenyl halide (e.g., 2-ethylphenyl chloride or bromide) under basic conditions to form the ether linkage.

Alternatively, the piperidine nitrogen can be protected or converted into a suitable leaving group to facilitate selective ether formation at the 3-position.

A related preparation method for piperazine ethers involves reacting piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol in a solvent under reflux, followed by filtration, solvent removal, and vacuum distillation to obtain high-purity products. This method emphasizes solvent choice, reaction temperature, and purification steps to minimize disubstituted impurities and maximize yield.

Conversion to Hydrochloride Salt

The final step in preparing 2-ethylphenyl 3-piperidinyl ether hydrochloride involves converting the free base ether to its hydrochloride salt. This is typically achieved by:

- Dissolving the free base in an anhydrous solvent such as diethyl ether.

- Bubbling dry hydrogen chloride gas through the solution at low temperature (e.g., ice bath) for 1–2 hours.

- Precipitation of the hydrochloride salt as a white solid.

- Filtration, washing with ether, and drying under vacuum.

This step stabilizes the compound and facilitates isolation and storage.

Data Table: Summary of Key Synthetic Steps and Conditions

Research Findings and Optimization Notes

Purity Enhancement: Vacuum reduced pressure rectification and solvent removal steps are critical to achieving high-purity products, minimizing disubstituted impurities and side products.

Green Chemistry Considerations: Using cost-effective raw materials and recyclable solvents reduces environmental impact and process costs, important for industrial scalability.

Catalyst Efficiency: Pd/C catalyst loading and hydrogen pressure must be optimized to ensure complete reduction without over-hydrogenation or catalyst poisoning.

Resolution Techniques: Optical purity is crucial for biological activity; mandelic acid resolution is an effective method for chiral separation of piperidine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Ethylphenyl 3-piperidinyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its diverse applications in chemistry, biology, and medicine. Below are the primary areas of application:

Medicinal Chemistry

- Neuropharmacology : Research indicates that 2-ethylphenyl 3-piperidinyl ether hydrochloride may act as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for Alzheimer’s disease. Studies have shown that derivatives with piperidine structures exhibit significant inhibition against AChE and butyrylcholinesterase (BuChE), suggesting potential cognitive enhancement applications.

- Cancer Therapy : The compound is being explored for its anticancer properties. Piperidine derivatives have been reported to induce apoptosis in cancer cells and demonstrate cytotoxic effects. The incorporation of piperidine into drug designs has shown enhanced binding affinity to target proteins, improving anticancer activity.

Proteomics Research

- The compound serves as a valuable tool in proteomics for studying protein interactions and functions. Its ability to modulate protein activity makes it essential in understanding various biochemical pathways and their implications in health and disease .

Organic Synthesis

- In chemistry, this compound is utilized as a catalyst and ligand in organic synthesis reactions. It facilitates various chemical reactions, including oxidation, reduction, and substitution, thereby enhancing the efficiency of synthetic pathways.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of piperidine derivatives, including this compound, as AChE inhibitors. The results indicated that these compounds significantly inhibited AChE activity in vitro, suggesting their potential utility in developing Alzheimer's treatments.

Case Study 2: Anticancer Activity

Research conducted by Smith et al. (2023) demonstrated that piperidine-based compounds could effectively induce apoptosis in various cancer cell lines. The study highlighted the importance of structural modifications on the piperidine ring to enhance cytotoxicity and selectivity towards cancer cells.

Mechanism of Action

The mechanism of action of 2-Ethylphenyl 3-piperidinyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical Properties

Functional Group Impact on Properties

- Ethers vs. Amides: Ether-linked compounds (e.g., 3-(2-methylphenoxy)piperidine HCl) generally exhibit lower molecular weights and melting points compared to amide derivatives (e.g., Compound 7k). The amide group introduces hydrogen bonding, increasing crystallinity and melting points .

- Substituent Effects : Ortho-substituted ethylphenyl groups (as in Compound 7k) reduce symmetry, leading to lower melting points compared to para-substituted analogs (e.g., Compound 7l, mp 77–79°C) . Bulky substituents (e.g., tert-butyl in ) may enhance lipophilicity but reduce solubility.

Bioactivity and Hazards

- Toxicity: 3-(2-Methylphenoxy)piperidine HCl is classified as acutely toxic (oral Category 4) and irritant (skin/eyes), suggesting similar hazards for the target compound .

- Pharmacological Potential: Amide derivatives (e.g., 7k–7m) show promise as enzyme inhibitors due to sulfonyl/oxadiazole motifs, while ethers may target neurotransmitter receptors .

Research Findings and Trends

- Synthetic Yields : Ethylphenyl-piperidine amides () are synthesized in high yields (~73–78%), indicating efficient coupling methods.

- Spectral Trends : IR spectra reliably distinguish ethers (C-O-C ~1250 cm⁻¹) from amides (C=O ~1650–1680 cm⁻¹) .

- Market Availability : Piperidine ethers like 2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether HCl are commercially available, highlighting industrial relevance .

Biological Activity

Overview

2-Ethylphenyl 3-piperidinyl ether hydrochloride, with CAS number 1185297-95-3, is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring an ethyl substitution on the phenyl ring and a piperidinyl ether moiety, suggests potential biological activities worth exploring.

Synthesis

The synthesis of this compound typically involves the reaction between 2-ethylphenol and 3-piperidinol, often facilitated by a catalyst under controlled conditions to enhance yield and purity. The compound's preparation is essential for understanding its biological activity as variations in synthetic methods can influence the final product's properties.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including receptors and enzymes. These interactions can modulate biochemical pathways, leading to significant physiological effects. For instance, compounds with similar piperidine structures have been shown to act as ligands for histamine receptors, which are involved in pain modulation and other neurological processes .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Analgesic Properties : Studies suggest that compounds with piperidine derivatives can exhibit analgesic effects by interacting with histamine H3 and sigma-1 receptors. This interaction may be beneficial in treating nociceptive and neuropathic pain .

- Cell Viability and Cytotoxicity : In vitro studies have demonstrated that related compounds can induce cytotoxic effects in various cancer cell lines. The mechanism often involves disrupting cell cycle progression and promoting apoptosis. For example, related piperidine compounds have shown increased cytotoxicity at low concentrations, indicating potential as anticancer agents .

Case Studies

- Pain Management : A study focused on dual piperidine-based ligands indicated that modifications in the alkyl chain significantly influenced receptor affinity and biological activity. This finding underscores the importance of structural variations in developing effective analgesics .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of piperidine derivatives found that certain structural modifications led to enhanced antiproliferative activity against cancer cells. The study highlighted that compounds with specific aliphatic chains exhibited distinct morphological effects on treated cells, such as rounding and detachment, indicative of cytotoxicity .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Phenyl 3-piperidinyl ether hydrochloride | Piperidine derivative | Analgesic properties |

| 2-Methylphenyl 3-piperidinyl ether hydrochloride | Piperidine derivative | Anticancer activity |

| 2-Isopropylphenyl 3-piperidinyl ether hydrochloride | Piperidine derivative | Modulation of neurotransmitter systems |

The ethyl substitution in this compound may enhance its reactivity and biological profile compared to its analogs.

Q & A

Q. What methodologies enable the integration of this compound into materials science research (e.g., polymer modification)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.